4-Methanesulfonylcyclohexan-1-amine hydrochloride 4-Methanesulfonylcyclohexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2230789-74-7
VCID: VC4502639
InChI: InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-4-2-6(8)3-5-7;/h6-7H,2-5,8H2,1H3;1H
SMILES: CS(=O)(=O)C1CCC(CC1)N.Cl
Molecular Formula: C7H16ClNO2S
Molecular Weight: 213.72

4-Methanesulfonylcyclohexan-1-amine hydrochloride

CAS No.: 2230789-74-7

Cat. No.: VC4502639

Molecular Formula: C7H16ClNO2S

Molecular Weight: 213.72

* For research use only. Not for human or veterinary use.

4-Methanesulfonylcyclohexan-1-amine hydrochloride - 2230789-74-7

Specification

CAS No. 2230789-74-7
Molecular Formula C7H16ClNO2S
Molecular Weight 213.72
IUPAC Name 4-methylsulfonylcyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-4-2-6(8)3-5-7;/h6-7H,2-5,8H2,1H3;1H
Standard InChI Key CSDXUDSCLMLHHR-UKMDXRBESA-N
SMILES CS(=O)(=O)C1CCC(CC1)N.Cl

Introduction

Structural and Chemical Properties

The compound’s structure consists of a cyclohexane ring substituted with a methanesulfonyl group at the 4-position and a protonated amine group at the 1-position, stabilized by a chloride counterion. The chair conformation of the cyclohexane ring influences the spatial arrangement of substituents, potentially affecting reactivity and intermolecular interactions.

Molecular and Physicochemical Characteristics

PropertyValue
Molecular FormulaC₇H₁₆ClNO₂S
Molecular Weight213.73 g/mol
CAS Number1354951-89-5
SolubilityHigh in polar solvents (e.g., water, DMSO) due to ionic nature
StabilityHygroscopic; requires storage in airtight containers

The hydrochloride salt enhances aqueous solubility, a critical factor for biological testing . The sulfonyl group contributes to the compound’s polarity, as evidenced by its solubility profile, while the amine group enables participation in acid-base reactions and nucleophilic substitutions.

Synthetic Routes and Optimization

While detailed synthetic protocols for this specific compound are proprietary, analogous cyclohexylamine derivatives are typically synthesized via sulfonylation of cyclohexanamine precursors. A generalized approach involves:

  • Sulfonylation: Reacting cyclohexanamine with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form 4-methanesulfonylcyclohexan-1-amine.

  • Salt Formation: Treating the free amine with hydrochloric acid to precipitate the hydrochloride salt.

Key considerations for optimization include:

  • Temperature Control: Maintaining low temperatures (0–5°C) during sulfonylation to minimize side reactions.

  • Solvent Selection: Using anhydrous dichloromethane or tetrahydrofuran to prevent hydrolysis of MsCl.

  • Purification: Recrystallization from ethanol/water mixtures to achieve high purity (>95%) .

Applications in Pharmaceutical Research

The structural motifs present in 4-methanesulfonylcyclohexan-1-amine hydrochloride make it a promising candidate for drug discovery:

Enzyme Inhibition

The sulfonyl group can act as a hydrogen bond acceptor, enabling interactions with enzyme active sites. For example, sulfonamide-containing compounds are known inhibitors of carbonic anhydrase and serine proteases.

Prodrug Development

The amine functionality allows for derivatization into prodrugs, enhancing membrane permeability. Subsequent hydrolysis in vivo releases the active amine, a strategy employed in antiviral and anticancer agents.

Hazard AspectPrecautionary Measure
Skin/IrritationWear nitrile gloves and lab coats
Inhalation RiskUse in fume hoods with adequate ventilation
Storage ConditionsStore in desiccators at 2–8°C

Material Safety Data Sheets (MSDS) recommend immediate rinsing with water upon contact and avoiding dust formation during handling .

Comparative Analysis with Analogous Compounds

To contextualize its properties, 4-methanesulfonylcyclohexan-1-amine hydrochloride is compared to two derivatives:

CompoundSubstituentSolubility (mg/mL)LogP
4-Methylcyclohexanamine-CH₃12.41.8
4-Nitrocyclohexanamine-NO₂3.22.1
Target Compound-SO₂CH₃24.70.9

The sulfonyl group reduces lipophilicity (lower LogP) compared to methyl or nitro groups, aligning with its enhanced solubility .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the sulfonyl and amine groups to optimize bioactivity.

  • Crystallographic Studies: X-ray diffraction analysis to elucidate solid-state conformation and intermolecular interactions.

  • In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in model organisms.

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